2-Methyl-L-Aspartic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

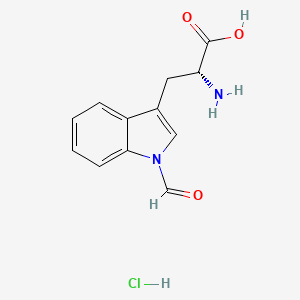

2-Methyl-L-Aspartic Acid (2MLA) is a non-proteinogenic amino acid that is found in nature and is used in various biochemical and physiological experiments. It is primarily used as an intermediate in the synthesis of certain proteins and peptides, as well as in the synthesis of other compounds. 2MLA is a versatile compound that can be used in a variety of experiments and applications, and is of particular interest to scientists due to its unique properties.

Applications De Recherche Scientifique

Enhancement of Heat Stress Tolerance in Plants

2-Methyl-L-Aspartic Acid plays a crucial role in enhancing heat stress tolerance in plants . It is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis . It also plays an important role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress .

Antioxidant Activity

The compound has been found to increase the content of chlorophyll, maintain the integrity of the cell membrane system, and enhance the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by ROS in perennial ryegrass under heat stress .

Enhancement of Metabolic Processes

Exogenous 2-Methyl-L-Aspartic Acid could enhance the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism to enhance the heat tolerance of perennial ryegrass .

Biocatalytic Enantioselective Hydroaminations

2-Methyl-L-Aspartic Acid can be used in biocatalytic enantioselective hydroaminations, enabling the synthesis of N-arylalkyl-substituted L-aspartic acids . This process shows a broad non-natural amine substrate scope and outstanding enantioselectivity .

Key Intermediates in Pharmaceuticals and Nutraceuticals

N-Substituted L-aspartic acids and their derivatives, which can be synthesized from 2-Methyl-L-Aspartic Acid, are key intermediates in developing promising pharmaceuticals and nutraceuticals with potent biological activities .

Role in Protein and Nucleotide Synthesis

L-Asp, which can be transported via aspartate–glutamate carrier to the cytosol, is used in protein and nucleotide synthesis .

Role in Gluconeogenesis, Urea, and Purine-Nucleotide Cycles

L-Asp is also involved in gluconeogenesis, urea, and purine-nucleotide cycles .

Role in Neurotransmission

Propriétés

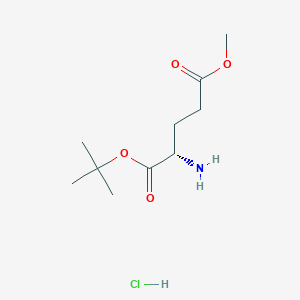

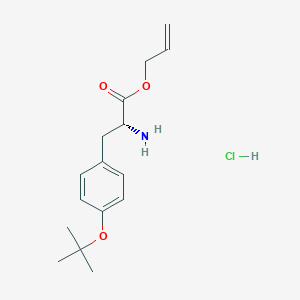

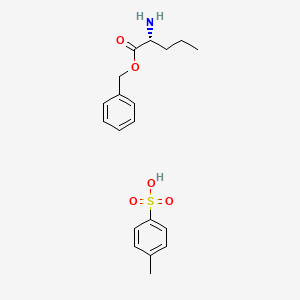

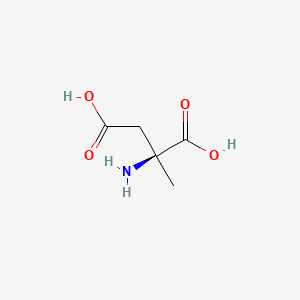

IUPAC Name |

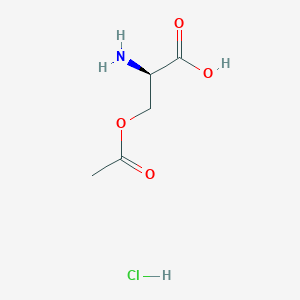

(2S)-2-amino-2-methylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAYDJFPMMUKOI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspartic acid, 2-methyl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.